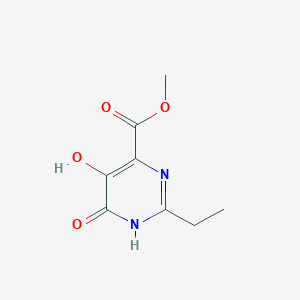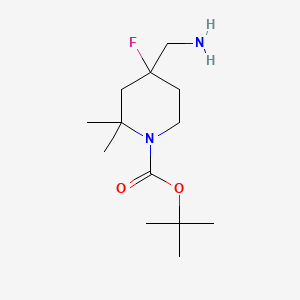
Tert-butyl 4-(aminomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, a fluorine atom, and a dimethylpiperidine moiety
Vorbereitungsmethoden
The synthesis of TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or related reagents.
Tert-Butyl Protection: The tert-butyl group is introduced via a protection reaction using tert-butyl chloroformate or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Analyse Chemischer Reaktionen
TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of ester or amide bonds within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific medical conditions.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Fluorinated Compounds: Compounds containing fluorine atoms, which may exhibit similar chemical properties.
Aminomethyl Derivatives: Compounds with aminomethyl groups, which may have comparable reactivity and applications.
The uniqueness of TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H25FN2O2 |
|---|---|
Molekulargewicht |
260.35 g/mol |
IUPAC-Name |
tert-butyl 4-(aminomethyl)-4-fluoro-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25FN2O2/c1-11(2,3)18-10(17)16-7-6-13(14,9-15)8-12(16,4)5/h6-9,15H2,1-5H3 |
InChI-Schlüssel |
BTHZDMZESOOMHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)(CN)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


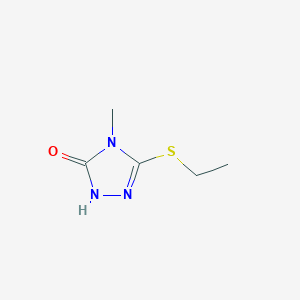
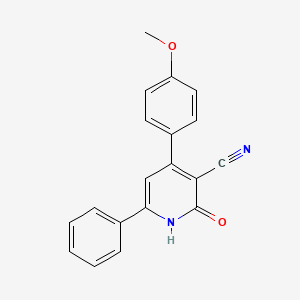
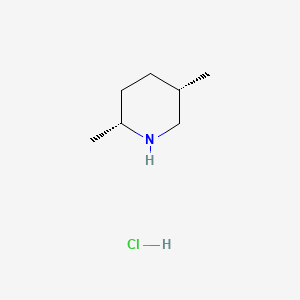
![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
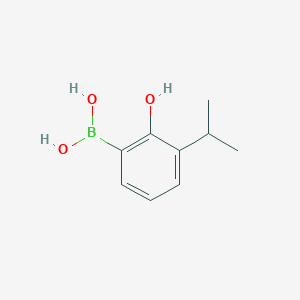


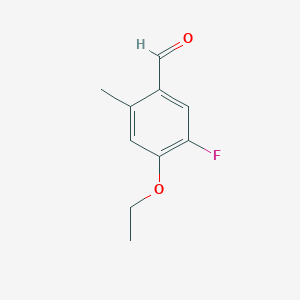

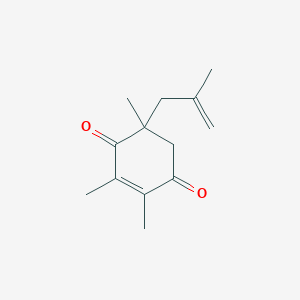
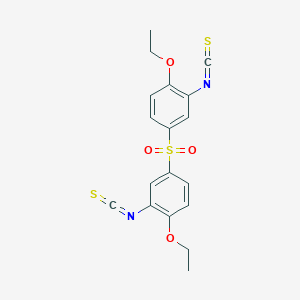
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
